molecular formula C9H15N3O2S B1380335 5-amino-N-butylpyridine-3-sulfonamide CAS No. 1267911-71-6

5-amino-N-butylpyridine-3-sulfonamide

Cat. No.: B1380335
CAS No.: 1267911-71-6
M. Wt: 229.3 g/mol
InChI Key: DEJKIPRVPRBFLC-UHFFFAOYSA-N
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Description

5-amino-N-butylpyridine-3-sulfonamide is a synthetic small molecule belonging to the pyridine-sulfonamide class, a group known for diverse biological activities and significant applications in pharmaceutical research and development. This compound features a sulfonamide functional group linked to an aminopyridine ring, a structure that serves as a key pharmacophore in the design of enzyme inhibitors. Researchers value pyridine-sulfonamide derivatives for their potential to inhibit specific kinases and carbonic anhydrases, making them valuable tools for investigating signaling pathways involved in cell proliferation and survival . The core sulfonamide structure is recognized for its ability to act as a competitive inhibitor of enzymes like dihydropteroate synthase (DHPS) in bacterial folate synthesis . Beyond antimicrobial applications, contemporary research explores sulfonamides for their antitumor properties. Studies on similar structures have shown that coordinating sulfonamide ligands with metal ions, such as nickel, can significantly enhance their DNA-binding affinity and cytotoxicity, opening avenues in anticancer agent development . The presence of both hydrogen bond donor and acceptor groups in its molecular structure allows for targeted interactions with biological macromolecules. This compound is supplied for research purposes such as in vitro bioactivity screening, mechanistic studies, and as a synthetic intermediate for further chemical elaboration. This product is intended for research use by trained professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-N-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKIPRVPRBFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Amination : Introduction of the amino group at the 5-position of the pyridine ring.
  • Sulfonation : Introduction of the sulfonamide group at the 3-position of the pyridine ring.

Considerations for Laboratory Synthesis

  • Reagents : Commonly used reagents include sulfonating agents like methanesulfonyl chloride or chlorosulfonic acid.
  • Solvents : Polar aprotic solvents such as N,N-dimethylacetamide (DMAC) or 1-methyl-2-pyrrolidinone (NMP) are often used.
  • Temperature and Time : Reactions are typically conducted at temperatures between 110°C to 150°C for several hours.

Analysis of Preparation Methods

Challenges in Synthesis

  • Selectivity : Ensuring the correct positioning of the amino and sulfonamide groups on the pyridine ring can be challenging.
  • Yield Optimization : Achieving high yields requires careful control of reaction conditions, including temperature, time, and reagent ratios.

Comparison with Other Sulfonamides

This compound is unique due to its butyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties.

Data and Research Findings

Chemical Properties

Property Value
Molecular Formula C9H15N3O2S
Molecular Weight 229.3 g/mol
CAS No. 1267911-71-6
IUPAC Name This compound

Biological Activity

  • Anticancer Properties : Inhibits tumor-expressed carbonic anhydrases (CAs), leading to apoptosis in cancer cells.
  • Mechanism of Action : Interacts with specific molecular targets, modulating their activity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-butylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-Amino-N-butylpyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of other pyridine derivatives and sulfonamides. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with desired properties.

Industrial Uses
While specific industrial applications are less documented, the compound's structural characteristics suggest potential uses in the development of new materials and chemical processes. Its unique butyl group may influence its reactivity and compatibility with other substances, making it suitable for specialized industrial applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves competitive inhibition of bacterial enzymes involved in folate synthesis, akin to traditional sulfonamides.

Biological Activity Target Organisms IC50 (µM) Mechanism
AntimicrobialEscherichia coli15Inhibition of folate synthesis
AntimicrobialStaphylococcus aureus10Inhibition of folate synthesis
AntifungalCandida albicans20Inhibition of folate synthesis

Anticancer Activity

Research indicates that this compound has promising anticancer properties, particularly through its inhibition of tumor-expressed carbonic anhydrases (CAs). These enzymes are crucial for regulating tumor acidity, and their inhibition can lead to apoptosis in cancer cells.

Case Study Insights

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited CA IX and CA XII at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
  • Structure-Activity Relationship (SAR) : Various derivatives were synthesized and tested for biological activity. Modifications to the amino group and alkyl chain significantly influenced potency against microbial strains and cancer cell lines.
  • Toxicological Assessments : While showing potent biological activities, the compound requires careful evaluation regarding its safety profile, particularly for long-term therapeutic applications.

Mechanism of Action

The mechanism of action of 5-amino-N-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with sulfonamide-sensitive enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-N-butylpyridine-3-sulfonamide can be contextualized against related sulfonamide-pyridine derivatives. Below is a comparative analysis based on substituent effects, synthesis, and observed properties:

Key Observations

Substituent Effects on Reactivity and Solubility: The amino group in this compound contrasts with the benzyloxy group in 17c and the bromo-methoxy combination in 4. The -NH₂ group likely enhances hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic benzyloxy or electron-withdrawing bromo groups. The N-butyl chain in the target compound may offer intermediate lipophilicity relative to the bulky naphthyl group in 17c and the fluorinated aryl group in 4, which could improve membrane permeability in biological systems .

Synthetic Efficiency :

  • Compound 4 achieved a high yield (91%) under mild conditions (pyridine, room temperature), suggesting that electron-deficient pyridinamines (e.g., bromo-methoxy derivatives) react efficiently with sulfonyl chlorides. The target compound’s synthesis might require optimized stoichiometry of butylamine and sulfonylation agents to avoid side reactions.

Functional Applications: 17c demonstrated utility in electrochemical applications due to its extended π-system (naphthyl group), whereas 4’s fluorinated aryl group is linked to biological activity. The target compound’s amino and butyl groups could position it for dual applications, such as in proton-conductive polymers or as a kinase inhibitor precursor .

Research Findings and Implications

  • Steric and Electronic Modulation : Bulky substituents (e.g., naphthyl in 17c ) reduce solubility but enhance thermal stability, whereas smaller groups (e.g., butyl in the target compound) balance solubility and processability.
  • Biological Relevance: Fluorinated and brominated analogs (4) show higher binding affinity to enzymatic targets due to halogen bonding, but the amino group in the target compound might enable alternative binding modes (e.g., hydrogen bonding with proteins) .

Biological Activity

5-Amino-N-butylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a sulfonamide functional group. The structural formula can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Key Structural Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
  • Amino Group: Enhances solubility and potential interactions with enzymes.
  • Sulfonamide Group: Known for its role in antibacterial activity by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in various tumors. This inhibition disrupts the pH regulation within tumor microenvironments, leading to reduced tumor growth and metastasis .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate synthesis, similar to other sulfonamides .

Activity Spectrum:

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungi: Candida albicans

Anticancer Activity

Research indicates that the compound shows promise as an anticancer agent through its inhibition of tumor-expressed carbonic anhydrases. These enzymes play a critical role in regulating tumor acidity, and their inhibition can lead to apoptosis in cancer cells .

Case Studies and Research Findings

  • Inhibition Studies:
    A study demonstrated that this compound effectively inhibited CA IX and CA XII at nanomolar concentrations, showcasing its potential as a therapeutic agent in cancer treatment .
  • Structure-Activity Relationship (SAR):
    Various derivatives of pyridine sulfonamides were synthesized and tested for their biological activity. Modifications to the amino group and the alkyl chain significantly influenced their potency against microbial strains and cancer cell lines .
  • Toxicological Assessments:
    Toxicity studies revealed that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile, particularly in long-term therapeutic applications .

Data Tables

Biological Activity Target Organisms/Cells IC50 (µM) Mechanism
AntimicrobialE. coli15Inhibition of folate synthesis
AntimicrobialS. aureus10Inhibition of folate synthesis
AntitumorTumor cells (CA IX/CAXII)0.5Inhibition of carbonic anhydrase

Q & A

Q. What synthetic methodologies are recommended for preparing 5-amino-N-butylpyridine-3-sulfonamide, and how can reaction parameters influence yield?

The most widely validated method involves reacting a sulfonyl chloride derivative with the corresponding amine. For example, benzene sulfonyl chloride and 3-aminopyridine were reacted under controlled conditions (e.g., solvent, temperature) to synthesize N-pyridin-3-yl-benzenesulfonamide . Key parameters include:

  • Stoichiometric ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete reaction.
  • Temperature : Initial mixing at 0–5°C minimizes side reactions, followed by gradual warming to room temperature.
  • Purification : Recrystallization using ethanol/water mixtures improves purity and yield (typically 60–75%). For this compound, substituting 3-aminopyridine with butylamine may require adjusting reaction time (6–8 hours) and solvent polarity (e.g., dichloromethane) to accommodate the aliphatic amine’s lower reactivity.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • FTIR : Prioritize sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) and aromatic C=C/N-H stretches (3300 cm⁻¹ for NH₂) .
  • NMR :
  • ¹H NMR : Butyl chain protons (δ 0.8–1.6 ppm), pyridine protons (δ 7.5–8.5 ppm), and sulfonamide NH (δ 5–6 ppm).
  • ¹³C NMR : Confirm aromatic carbons (δ 120–150 ppm) and sulfonamide sulfur-bound carbons (δ 45–55 ppm).
    • Elemental Analysis : Validate molecular formula (e.g., C₉H₁₃N₃O₂S) with <0.3% deviation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported antimicrobial efficacy data for this compound across studies?

Contradictions often arise from variations in:

  • Microbial strains : Standardize testing using ATCC reference strains (e.g., E. coli ATCC 25922).
  • Assay conditions : Adopt CLSI guidelines for broth microdilution (e.g., pH 7.2, 37°C incubation) .
  • Data normalization : Express activity as minimum inhibitory concentration (MIC) relative to positive controls (e.g., ciprofloxacin). Statistical tools (e.g., ANOVA) and meta-analyses of aggregated datasets can identify systematic biases .

Q. What advanced strategies can elucidate the mechanism of action of this compound against resistant bacterial strains?

  • Enzyme inhibition assays : Target bacterial dihydropteroate synthase (DHPS) to assess competitive binding with p-aminobenzoic acid (PABA).
  • Time-kill kinetics : Differentiate bactericidal (≥3-log CFU reduction) vs. bacteriostatic effects.
  • Resistance profiling : Compare MIC shifts in folP-knockout mutants versus wild-type strains. Structural analogs (e.g., modifying the butyl chain) can clarify steric and electronic contributions to bioactivity .

Methodological Considerations

Q. How can computational modeling optimize the design of this compound derivatives?

  • Docking simulations : Use AutoDock Vina to predict binding affinities with DHPS (PDB ID: 1AJ0). Focus on hydrogen bonding with Thr62 and hydrophobic interactions with Phe27.
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with MIC values to guide synthetic priorities.

Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, λ = 254 nm).
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS.

Data Interpretation Guidelines

  • Contradiction resolution : Cross-validate spectral data (e.g., NMR vs. FTIR) to rule out structural misassignment.
  • Bioactivity thresholds : Define MIC ≤ 8 µg/mL as "active" per CLSI criteria for Gram-negative pathogens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-N-butylpyridine-3-sulfonamide
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